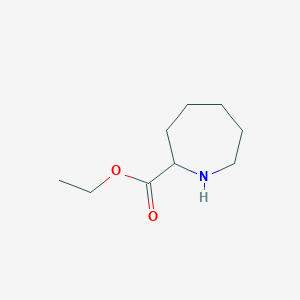

Ethyl azepane-2-carboxylate

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen-containing heterocycles, such as azepanes, represent a crucial class of organic compounds. researchgate.net Their structural flexibility and non-planar, non-aromatic nature provide a unique three-dimensional framework that is highly sought after in fields like medicinal chemistry. researchgate.net Unlike their more common five- and six-membered counterparts, the synthesis of these medium-sized rings presents distinct thermodynamic and kinetic challenges, making the development of efficient synthetic methods a significant area of research. sioc-journal.cn The azepane motif is a recurring structural element in a wide array of natural products and pharmacologically active molecules, underscoring its importance. researchgate.netnih.gov These compounds often exhibit favorable properties such as enhanced bioavailability and metabolic stability, making them valuable in the design of new therapeutic agents. researchgate.net

The inherent chemical properties of the heteroatom within the ring system contribute to the diverse applications of these compounds. openmedicinalchemistryjournal.com Nitrogen heterocycles, in general, are fundamental building blocks in numerous pharmaceutical and agricultural chemicals. researchgate.net The development of novel synthetic strategies, including radical-mediated tandem cyclizations, has been pivotal in expanding the accessibility and utility of seven-membered nitrogen heterocycles. sioc-journal.cn

Overview of Azepane Ring Systems in Advanced Synthetic Methodologies

The construction of the azepane ring is a continuing challenge for synthetic organic chemists, prompting the development of various sophisticated methodologies. researchgate.net Key synthetic approaches include ring-closing reactions, ring-expansion reactions of smaller cyclic compounds, and multi-step sequences. researchgate.net For instance, ring expansion of six-membered carbo- and heterocyclic systems has emerged as a powerful strategy for synthesizing azepine derivatives. mdpi.com Another innovative method involves the dearomative ring expansion of nitroarenes, which serve as nitrene precursors, to generate polysubstituted azepanes. researchgate.net

Chemists have also explored chemoenzymatic strategies to produce substituted azepanes, combining biocatalytic reductions with organolithium-mediated rearrangements to overcome the limitations of traditional methods. bohrium.com The stereoselective synthesis of highly functionalized azepanes, such as hydroxylated iminosugars, has been achieved through techniques like osmium-catalyzed tethered aminohydroxylation, which allows for precise control over stereochemistry. nih.gov The versatility of azepane synthesis is further demonstrated by the use of α-phenylvinylsulfonium salts in reactions with amino alcohols or diamines to create substituted azepines with high regio- and diastereoselectivity. acs.org These advanced methods are crucial for accessing the diverse range of azepane-based compounds required for various applications. researchgate.net

Research Context of Ethyl Azepane-2-carboxylate within Heterocyclic Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules within the realm of heterocyclic chemistry. Its structure, featuring a seven-membered azepane ring with a carboxylate group at the 2-position, makes it a valuable building block. Research has focused on the asymmetric synthesis of α-alkylated derivatives of azepane-2-carboxylic acid esters, such as this compound. umn.edu One notable synthetic route involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by the selective reduction of the resulting amide carbonyl group. umn.edu

Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines have been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This highlights the ongoing efforts to create novel and efficient pathways to functionalized azepane derivatives. The study of intramolecular cyclization reactions, such as the 1,7-carbonyl-enamine cyclization, has also contributed to the synthesis of fused azepine ring systems, further expanding the chemical space accessible from azepine precursors. chem-soc.si The continued exploration of synthetic routes to and from compounds like this compound is indicative of their central role in the development of new heterocyclic compounds with potential biological and material science applications. dntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

ethyl azepane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPAWPFHCJAZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Azepane 2 Carboxylate and Its Derivatives

Strategies Involving Ring Expansion Reactions

Ring expansion strategies offer a powerful tool for the synthesis of azepanes from more readily available five- and six-membered ring precursors. These methods often involve the generation of a reactive intermediate that facilitates the insertion of a one- or two-carbon unit into the existing ring system.

Thermally and Photo-chemically Mediated Ring Expansion of Five- and Six-Membered Precursors

Photochemical rearrangements provide a mild and efficient pathway for the synthesis of azepane precursors. One notable example is the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. This transformation, which can be considered a formal [5+2] cycloaddition, proceeds in a two-step sequence involving the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement under UV irradiation organic-chemistry.org. This method allows for the conversion of readily available starting materials into densely functionalized azepane derivatives organic-chemistry.org. The reaction is typically carried out in a solvent like THF at a low concentration to favor the intramolecular rearrangement over competing polymerization pathways organic-chemistry.org.

Another innovative photochemical approach involves the dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered 3H-azepine system. Subsequent hydrogenolysis of the azepine intermediate furnishes the saturated azepane ring in just two steps from simple nitroarenes nih.gov. This strategy is significant as it provides access to complex azepanes from readily available starting materials and has been used to synthesize azepane analogues of known piperidine-containing drugs nih.gov.

While specific examples of thermally-induced ring expansion to directly yield ethyl azepane-2-carboxylate are less common in the reviewed literature, thermal conditions are often employed in related rearrangement reactions. For instance, cis-5-Arylpyrrolidine-2,4-dicarboxylic acid monoamides undergo thermal intramolecular condensation to form bicyclic imides researchgate.net. Although this example does not lead to an azepane, it demonstrates the principle of using thermal energy to induce ring formation and rearrangement in related systems.

Table 1: Photochemically Mediated Ring Expansion for Azepane Synthesis

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| N-vinylpyrrolidinone | UV light (254 nm), THF, 0.02 M | Azepin-4-one | up to 92% | organic-chemistry.org |

| Nitroarene | Blue light, Et2NH, P(Oi-Pr)3, then H2, Pd/C | Polysubstituted azepane | High | nih.gov |

Microwave-Assisted Ring Expansion Techniques

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, increased yields, and cleaner reactions. While specific examples of microwave-assisted ring expansion to directly form this compound are not extensively documented in the reviewed literature, the application of microwave technology to the synthesis of azepane derivatives and related heterocyclic systems is an active area of research.

For instance, microwave-assisted hydrolysis of oxazolidinone rings has been effectively used to generate amine precursors for azepane ring formation in the synthesis of hydroxylated azepane iminosugars nih.gov. This step, which is crucial for preparing the open-chain precursor for cyclization, is significantly accelerated under microwave conditions, reducing the reaction time from over 24 hours to just 1 hour with improved yields nih.gov.

Furthermore, microwave activation has been successfully employed in the synthesis of 1H-benzo[b]azepine-2-carboxylates from 5-arylpyrrolidine-2-carboxylates through a Cu(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade researchgate.netnih.gov. This demonstrates the utility of microwave heating in facilitating complex, multi-step transformations leading to azepine derivatives. The synthesis of various other azaheterocycles, including azepines, has also been shown to be more efficient under microwave irradiation compared to conventional heating methods researchgate.netmdpi.combeilstein-journals.orgnih.gov. These examples highlight the potential of microwave-assisted techniques to be applied to the ring expansion of five- and six-membered precursors for the synthesis of functionalized azepanes.

Palladium-Catalyzed Ring Expansion of Spirocyclopropanes

Palladium-catalyzed rearrangements of piperidines bearing a spirocyclopropane ring have been developed as an effective method for the synthesis of functionalized azepanes. This reaction proceeds in good to excellent yields and offers a pathway to a variety of substituted caprolactam and azepane products. The mechanism involves the relief of ring strain as a driving force for the transformation.

Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines rsc.org. The structure and stereochemistry of the resulting azepane derivatives have been confirmed by X-ray crystallographic analysis, underscoring the high degree of control achievable with this methodology rsc.org. This ring expansion strategy has also been applied to the construction of the azepine backbone of potential biologically active compounds rsc.org.

Table 2: Palladium-Catalyzed Ring Expansion of Spirocyclopropyl Piperidines

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)2/dppf | Toluene | 100 | 75 | General conditions, specific yields vary |

| Pd(OAc)2/dppf | Toluene | 110 | 85 | General conditions, specific yields vary |

Note: Specific substrates and reaction conditions can influence the yield.

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed cyclization reactions provide a direct and efficient means of constructing the azepane ring from acyclic precursors. These methods often exhibit high levels of chemo-, regio-, and stereoselectivity.

Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This reaction proceeds smoothly with a variety of substrates, furnishing the corresponding CF3-containing azepine-2-carboxylate derivatives in moderate to good yields.

The reaction involves the intermolecular addition of an amine to the copper-activated triple bond of the allenyne, followed by an intramolecular cyclization onto the allenyl group. This tandem process allows for the construction of the seven-membered ring and the installation of key functional groups in a single step.

Table 3: Copper(I)-Catalyzed Tandem Amination/Cyclization for Azepine-2-carboxylate Synthesis

| Allenyl Substrate | Amine | Catalyst | Solvent | Yield (%) |

| Methyl 2-(1,2-allenyl)-2-(trifluoromethyl)pent-4-ynoate | Aniline | [Cu(CH3CN)4]PF6 | 1,4-Dioxane | 65 |

| Methyl 2-(1,2-allenyl)-2-(trifluoromethyl)pent-4-ynoate | p-Toluidine | [Cu(CH3CN)4]PF6 | 1,4-Dioxane | 61 |

| Methyl 2-(1,2-allenyl)-2-(trifluoromethyl)pent-4-ynoate | p-Anisidine | [Cu(CH3CN)4]PF6 | 1,4-Dioxane | 50 |

| Methyl 2-(1,2-allenyl)-2-(trifluoromethyl)pent-4-ynoate | Benzylamine | [Cu(CH3CN)4]PF6 | 1,4-Dioxane | 45 |

Other Transition Metal-Catalyzed Methodologies for Azepane Ring Formation

Besides copper and palladium, other transition metals such as rhodium, gold, and ruthenium have been employed in catalytic methodologies for the formation of the azepane ring.

Rhodium-catalyzed reactions have proven effective for the synthesis of azepane derivatives. For instance, a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides an expedient route to fused dihydroazepine derivatives nih.gov. This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid to form a transient 1-imino-2-vinylcyclopropane intermediate, which then undergoes rearrangement to the azepine ring nih.gov. While not directly producing this compound, this method showcases the utility of rhodium catalysis in constructing the core azepine scaffold.

Gold-catalyzed cyclization represents another powerful strategy. Gold catalysts have been used in the efficient synthesis of azepan-4-ones via a two-step [5+2] annulation nih.gov. This reaction demonstrates high regioselectivity and good to excellent diastereoselectivity nih.gov. Gold(I) catalysts have also been employed in the divergent and diastereoselective synthesis of azepines through ammoniumation/ring-expansion reactions dntb.gov.ua. Furthermore, gold-catalyzed intermolecular [4+3]-annulation of 3-en-1-ynamides with isoxazoles provides access to 4H-azepines thieme-connect.dedntb.gov.ua.

Ruthenium-catalyzed reactions , while less commonly reported for the direct synthesis of this compound, have been utilized in the synthesis of related heterocyclic systems. For example, ruthenium(II) complexes are effective catalysts for C-H arylations, which can be a key step in the synthesis of complex molecules containing heterocyclic rings researchgate.net. The application of ruthenium-catalyzed cross-metathesis has been demonstrated in the synthesis of optically active [b]-annulated azepane scaffolds chemistryviews.org.

Table 4: Other Transition Metal-Catalyzed Methodologies for Azepane/Azepine Synthesis

| Metal Catalyst | Reaction Type | Precursors | Product Type | Reference |

| Rhodium(II) acetate | Cyclopropanation/1-aza-Cope Rearrangement | Dienyltriazoles | Fused dihydroazepines | nih.gov |

| Gold(I) or Gold(III) | [5+2] Annulation / [4+3] Annulation | N-(pent-4-yn-1-yl)piperidine / Propargyl esters and imines | Azepan-4-ones / Azepines | nih.govnih.gov |

| Ruthenium | Cross-Metathesis | α-allyl-β-oxoesters and acrylonitrile | [b]-annulated azepanes | chemistryviews.org |

Asymmetric Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure azepane derivatives is crucial for drug discovery and development, as different enantiomers can exhibit distinct pharmacological activities. Robust asymmetric syntheses have been developed to provide access to specific stereoisomers of substituted azepane-2-carboxylates. nih.govresearchgate.net A key challenge lies in the flexible nature of the seven-membered ring, which makes stereocontrol difficult. nih.gov Successful strategies often rely on the stereoselective formation of key intermediates that dictate the final stereochemistry of the azepane ring. nih.gov

The controlled installation of chiral centers on the azepane framework is a cornerstone of asymmetric synthesis. One powerful strategy involves the diastereoselective alkylation of chiral seven-membered rings fused to other heterocyclic systems, such as tetrazoles. nih.gov This approach allows for the functionalization of the ring through anionic intermediates with high diastereoselectivity, which can subsequently be converted to diastereomerically enriched azepanes. nih.gov The stereochemical outcome is influenced by factors like the position and size of existing substituents on the ring and the nature of the electrophile used. nih.gov

Another effective method is the stereoselective piperidine (B6355638) ring expansion, which can produce diastereomerically pure azepane derivatives with excellent yield and selectivity. rsc.org Furthermore, osmium-catalyzed tethered aminohydroxylation (TA) has been employed for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov This reaction creates a new C–N bond with complete regio- and stereocontrol, leading to the formation of a new stereogenic center. The stereoselectivity of the TA reaction is often high, resulting from a preferred approach that minimizes allylic strain. nih.gov Subsequent intramolecular reductive amination then yields the desired azepane ring system. acs.orgnih.gov

A highly effective strategy for the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives involves the oxidative cleavage of a bicyclic precursor. nih.govresearchgate.net This key step, performed on an aza-bicyclo[3.2.2]nonene intermediate, concurrently generates the substituents at the C2 and C5 positions in a stereoselective fashion. nih.govresearchgate.net This method is advantageous as it is scalable and allows for flexibility in the introduction of substituents at the C5 position. nih.gov

A related protocol involves the oxidative ring opening of unsaturated cyclic β-amino esters, followed by a ring-closing double reductive amination. fluorine1.ruresearchgate.net This process typically starts with the oxidative cleavage of a cycloalkene's C=C bond, which can be achieved through methods like ozonolysis or Os-catalyzed dihydroxylation followed by NaIO4 oxidation, to produce a diformyl intermediate. researchgate.net The subsequent ring closure with a primary amine via reductive amination expands the ring and forms the azepane core. This methodology provides a stereocontrolled route to functionalized azepane β-amino esters. fluorine1.ruresearchgate.net

Reductive Amination Protocols for Azepane Carboxylate Synthesis

Reductive amination is a pivotal reaction in the synthesis of azepane rings, often serving as the key cyclization step. Intramolecular reductive amination is frequently used to form the azepane ring from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one). acs.orgnih.govresearchgate.net For instance, a domino reaction involving debenzylation and intramolecular reductive amination under hydrogenolytic conditions can efficiently construct the azepane scaffold. acs.orgnih.gov

The double reductive amination of diformyl intermediates, generated from the oxidative cleavage of cycloalkenes, is another powerful protocol. fluorine1.ruresearchgate.net This method allows for the synthesis of N-substituted azepane derivatives by using various primary amines in the ring-closing step. fluorine1.ru Furthermore, reductive amination can be used in conjunction with lactamization. An α-quaternary aldehyde can undergo reductive amination and subsequent lactamization to yield a protected lactam, which serves as a precursor to the final enantioenriched azepane. acs.org The direct reductive amination of carboxylic acids has also been developed as a general protocol, offering a step- and redox-economical alternative to traditional methods. nih.gov

Enaminone-Based Approaches to Pyrrolo[1,2-a]azepine Cores

Pyrrolo[1,2-a]azepines are a class of fused heterocyclic compounds with significant biological activity. nih.gov Enaminones derived from pyrrole have emerged as versatile building blocks for constructing these fused systems. nih.govresearchgate.net In one approach, pyrrole-based enaminones are synthesized by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with dimethylformamide dimethyl acetal (DMFDMA). nih.govresearchgate.net These enaminone intermediates can then be cyclized to form related fused heterocyclic systems like pyrrolo[1,2-a]pyrazines, demonstrating the utility of this strategy. nih.govresearchgate.net

Another methodology involves the tandem reaction of alkynones with pyrrole derivatives. rsc.org These reactions can selectively produce pyrrolo[1,2-a]azepines, particularly when using 1,2,4-trisubstituted N-propargyl pyrroles with a zinc iodide catalyst. rsc.org A key aspect of this transformation is the formation of a conjugated enamine intermediate, which is crucial for the subsequent cyclization process. rsc.org

Functionalization of Azepane-2-carboxylate Scaffolds

The functionalization of the azepane-2-carboxylate core is essential for modulating its biological properties. The introduction of various substituents, particularly fluorine and fluorinated groups, has become a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govnih.gov

The incorporation of fluorine into the azepane scaffold can significantly influence the molecule's conformation and bioactivity. chim.it An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.gov This approach provides a direct route to these valuable fluorinated derivatives.

Another strategy is the stereocontrolled synthesis of fluorine-containing azepane β-amino esters through an oxidative ring cleavage/ring expansion protocol. fluorine1.ru This method utilizes commercially available fluorinated primary amines during the double reductive amination step to incorporate the fluorine-containing moiety onto the nitrogen atom of the azepane ring. fluorine1.ru

Late-stage functionalization offers a powerful way to introduce fluorine into complex molecules. An electrochemical Shono oxidation can be used for the α,β-desaturation of N-substituted azepanes to form enamine intermediates. nih.gov These enamines can then be subjected to further transformations to install fluorine at the β-position, providing a versatile and operationally simple strategy for accessing β-fluorinated azepane derivatives. nih.gov The synthesis of multiply fluorinated azepanes has also been explored, revealing complex conformational effects resulting from the interplay of multiple fluorine and hydroxyl substituents. chim.it

Research Findings on Fluorinated Azepane Synthesis

The table below summarizes selected findings from studies on the synthesis of fluorinated azepane derivatives, highlighting the reagents and general outcomes.

| Starting Material Type | Key Reagent(s) | Fluorinated Group Introduced | Method | Reference |

| Functionalized Allenynes | Cu(I) Catalyst, Primary/Secondary Amines | Trifluoromethyl (-CF3) | Tandem Amination/Cyclization | nih.gov |

| Cyclohexene β-amino acid | NaBH3CN, Fluorinated Primary Amines | N-CH2CF3, N-CH2CHF2, etc. | Oxidative Cleavage/Reductive Amination | fluorine1.ru |

| N-Substituted Azepanes | Electrochemistry (Shono Oxidation), Selectfluor | β-Fluoro (-F) | Late-Stage C-H Fluorination | nih.gov |

| Dihydroxylated Azepanes | Deoxyfluorination Reagents | Mono- and multi-fluorinated | Deoxyfluorination | chim.it |

Strategies for Diversification at Specific Positions (e.g., C5)

The strategic diversification of the azepane scaffold at specific positions is crucial for the exploration of structure-activity relationships (SAR) in medicinal chemistry. The C5 position, in particular, has been a target for modification to modulate the pharmacological properties of azepane-based compounds. A robust and scalable asymmetric synthesis for (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed, which allows for considerable flexibility in the introduction of various substituents at the C5 position. This methodology hinges on the oxidative cleavage of a key intermediate, an aza-bicyclo[3.2.2]nonene derivative, which stereoselectively generates the desired C2 and C5 functionalities. acs.orgnih.govresearchgate.net

The synthetic approach commences with a known hydroxy-ketone and proceeds through the formation of a bicyclic alkene intermediate. The pivotal step in this synthetic route is the oxidative cleavage of this aza-bicyclo[3.2.2]nonene. This transformation is ingeniously designed to simultaneously install the carboxylate group at C2 and a functional handle at C5, which can be further elaborated. The stereochemistry of the final product is controlled during this key step, leading to the desired (2S,5S) configuration.

Detailed research has demonstrated the versatility of this method by successfully introducing a range of substituents at the C5 position. The general reaction scheme for the diversification at the C5 position via oxidative cleavage is depicted below:

(A generalized reaction scheme would be presented here in a full article, showing the aza-bicyclo[3.2.2]nonene intermediate being cleaved by an oxidizing agent to yield the C5-substituted this compound.)

The efficiency and applicability of this strategy are highlighted by the successful synthesis of various C5-substituted derivatives. The specific reaction conditions and the corresponding yields for a selection of these derivatives are summarized in the interactive data table below. This data underscores the robustness of the oxidative cleavage methodology for generating a library of C5-diversified this compound analogs. The choice of oxidative cleavage conditions can be tailored to the specific substrate and the desired C5-substituent, showcasing the adaptability of this synthetic strategy.

Table 1: Examples of C5-Substituted this compound Derivatives Synthesized via Oxidative Cleavage

| C5-Substituent | Oxidative Cleavage Reagents | Solvent System | Reaction Temperature (°C) | Yield (%) |

| Hydroxy | Ozone, Sodium borohydride | Dichloromethane, Methanol | -78 to 0 | 75 |

| Methoxy | Ozone, Methyl sulfide | Dichloromethane | -78 | 82 |

| Acetoxy | Ozone, Acetic anhydride, Triethylamine | Dichloromethane | -78 to rt | 68 |

| Amino | Ozonolysis followed by reductive amination | Methanol, Ammonia | 25 | 55 |

| Cyano | Ozonolysis, followed by reaction with TMSCN | Dichloromethane | -78 to 0 | 63 |

Chemical Reactivity and Mechanistic Studies of Ethyl Azepane 2 Carboxylate

Esterification and Amidation Reactions of the Carboxylate Moiety

The ethyl ester group of ethyl azepane-2-carboxylate is amenable to standard transformations such as transesterification and amidation, which are fundamental for introducing molecular diversity.

Esterification and Transesterification: While the molecule already possesses an ethyl ester, it can undergo transesterification in the presence of a different alcohol and an acid or base catalyst. This reaction is an equilibrium process, often driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct. chemguide.co.ukmasterorganicchemistry.com For instance, reacting this compound with methanol under acidic conditions (e.g., catalyzed by H₂SO₄ or Sc(OTf)₃) would yield mthis compound. organic-chemistry.orgresearchgate.net The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxy group. masterorganicchemistry.com

Amidation: The conversion of the ester to an amide is a common and crucial transformation. Direct amidation of this compound can be achieved by heating with an amine. However, this reaction is often slow. More efficient methods involve the use of catalysts or activating agents. For example, iron(III) chloride has been used as a Lewis acid catalyst for the direct amidation of ethyl esters with primary and secondary amines under solvent-free conditions. mdpi.com

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid (azepane-2-carboxylic acid), which is then coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt). nih.gov Another efficient method is the direct coupling of the corresponding carboxylate salt (generated in situ or pre-formed) with an amine using reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. organic-chemistry.orgnih.govorganic-chemistry.org This method is particularly useful for substrates where the corresponding acid or acyl chloride is unstable. organic-chemistry.orgnih.gov

Table 1: Selected Amidation Methods for Carboxylate Moieties This table is interactive. Click on the headers to sort.

| Method | Reagents | Key Features |

|---|---|---|

| Direct Thermal Amidation | Amine, Heat | Simple, but often requires high temperatures and long reaction times. |

| Lewis Acid Catalysis | Amine, Fe(III) chloride | Milder conditions, solvent-free options available. mdpi.com |

Transformations of the Azepane Ring System

The azepane ring itself is a key target for modification, allowing for the synthesis of a wide array of complex nitrogen-containing heterocycles. Transformations can include ring expansion, ring contraction, and functionalization of the ring atoms.

A significant transformation involves the synthesis of functionalized azepine derivatives through ring expansion strategies. For instance, diastereomerically pure azepane derivatives have been successfully prepared via a stereoselective and regioselective piperidine (B6355638) ring expansion. rsc.orgresearchgate.net Another powerful method is the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane system in two steps under mild, blue-light-mediated conditions. nih.gov

The azepane scaffold can also be constructed through cyclization reactions. A silyl-aza-Prins cyclization of allylsilyl amines using indium(III) chloride as a catalyst provides trans-azepanes with high yields and diastereoselectivity. nih.gov Furthermore, optically active [b]-annulated azepane scaffolds can be synthesized from cyclic α-allyl-β-oxoesters. This multi-step sequence involves an olefin cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination, which forms the seven-membered ring. chemistryviews.org

The nitrogen atom of the azepane ring is a common site for functionalization. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides under basic conditions. nih.gov These reactions introduce substituents that can significantly alter the molecule's properties and allow for its incorporation into larger, more complex structures.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by two main centers: the nucleophilic nitrogen atom of the azepane ring and the electrophilic carbonyl carbon of the ester group.

Nucleophilic Reactivity: The secondary amine nitrogen in the azepane ring possesses a lone pair of electrons, making it a potent nucleophile. It readily reacts with electrophiles such as:

Alkylating agents (e.g., alkyl halides): Undergoes SN2 reactions to form N-alkylated azepane derivatives.

Acylating agents (e.g., acyl chlorides, anhydrides): Forms N-acylated products (amides). This is a standard nucleophilic acyl substitution reaction. nih.gov

Aldehydes and Ketones: Can participate in reductive amination reactions in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated products.

The α-carbon to the ester group can also exhibit nucleophilic character. In the presence of a strong base, this carbon can be deprotonated to form an enolate, which can then react with various electrophiles. However, this reactivity must compete with reactions at the ring nitrogen.

Electrophilic Reactivity: The primary electrophilic site is the carbonyl carbon of the ethyl carboxylate group. This carbon is susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orgyoutube.com

Hydroxide ions: Lead to saponification (hydrolysis) of the ester to form the carboxylate salt.

Alkoxides: Result in transesterification.

Amines: Lead to amidation, forming azepane-2-carboxamides.

Organometallic reagents (e.g., Grignard reagents): Typically add twice to the ester, first displacing the ethoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.

The reactivity of the ester can be enhanced by using an acid catalyst, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com

Investigations into Reaction Mechanisms (e.g., Cyclization Pathways)

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for developing new synthetic routes and controlling reaction outcomes. Cyclization pathways are particularly important for the construction of the azepane ring itself.

One well-studied mechanism is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce azepine-2-carboxylate derivatives. nih.govnih.gov A proposed pathway suggests the initial formation of a copper acetylide. A nucleophilic amine then adds to the activated alkyne, followed by an intramolecular cyclization onto the central carbon of the allene system. This sequence constructs the seven-membered ring in a single catalytic process. nih.gov

Table 2: Tandem Amination/Cyclization of Allenyne 2a with Various Amines nih.gov This table is interactive. Click on the headers to sort.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 3a | 65 |

| 2 | p-Toluidine | 3b | 71 |

| 3 | p-Anisidine | 3c | 75 |

| 4 | 4-Fluoroaniline | 3d | 68 |

| 5 | Morpholine | 3h | 55 |

The mechanism of piperidine ring expansion to form azepanes has also been investigated, often involving the formation of a key intermediate that facilitates the insertion of a carbon atom into the ring. rsc.orgresearchgate.net Intramolecular cyclization reactions are also fundamental. For example, the intramolecular cyclization of amides derived from electron-deficient alkenes can lead to the formation of new heterocyclic systems, with the reaction pathway often proceeding through intermediates like allenes, followed by intramolecular Diels-Alder reactions. rsc.org

The Fischer esterification, relevant to the formation of the ester moiety, proceeds via a well-established nucleophilic acyl substitution mechanism. The carboxylic acid is first activated by protonation of the carbonyl oxygen by an acid catalyst. The alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of water as a leaving group and deprotonation to yield the final ester product. All steps in this mechanism are reversible. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For ethyl azepane-2-carboxylate (C₉H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. This experimentally determined accurate mass can then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Expected HRMS Data for this compound

| Molecular Formula | Ion | Theoretical m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A key feature would be the strong, sharp absorption band for the ester carbonyl (C=O) stretch, which typically appears in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce two bands, one in the 1250-1300 cm⁻¹ region (asymmetric) and another in the 1000-1100 cm⁻¹ region (symmetric). The presence of the secondary amine (N-H) group would be indicated by a moderate absorption band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be expected as a weaker band in the 1180-1280 cm⁻¹ range. Finally, the C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would be observed as strong bands just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound is a saturated aliphatic ester and amine. The primary chromophore in the molecule is the ester carbonyl group. Saturated esters typically exhibit a weak absorption band corresponding to an n → π* transition at around 205-215 nm. Since this absorption is weak and occurs at the lower end of the conventional UV-Vis range, the compound is not expected to show significant absorption in the 220-800 nm region. This lack of significant absorption provides evidence for the absence of conjugated systems or aromatic rings.

Computational and Theoretical Investigations of Ethyl Azepane 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the parent azepane ring, DFT calculations, such as those using the M06-2X functional, have been employed to determine its most stable conformation and electronic properties. nih.gov These studies reveal that the twist-chair conformation is the most energetically favorable for the azepane ring system. nih.gov The presence of the ethyl carboxylate group at the 2-position of the azepane ring in Ethyl azepane-2-carboxylate introduces further conformational possibilities, primarily concerning the orientation of the ester group (axial vs. equatorial).

The optimization of the geometry of this compound using DFT would likely confirm that the azepane ring adopts a twist-chair conformation to minimize steric strain. The ethyl carboxylate substituent's preferred orientation would be determined by a balance of steric and electronic factors. Furthermore, DFT calculations provide insights into the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For cyclic amino acid esters, a combination of molecular dynamics (MD) simulations and DFT calculations has been shown to be effective in predicting ¹H and ¹³C NMR chemical shifts. rsc.org This approach, often referred to as CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles), can be applied to this compound to predict its NMR spectrum. rsc.org By averaging the calculated chemical shifts over a Boltzmann-weighted ensemble of low-energy conformations, a more accurate prediction can be achieved.

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. For the parent azepane, C-C stretching vibrations have been computationally identified in the range of 1045-1120 cm⁻¹. nih.gov For this compound, characteristic vibrational frequencies for the carbonyl group (C=O) of the ester would be expected around 1730-1750 cm⁻¹, in addition to the vibrations associated with the azepane ring and the ethyl group.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules, particularly non-covalent interactions. nih.govmdpi.commdpi.com The MESP maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of positive and negative potential. For this compound, the MESP surface would show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the carbonyl group, making this area a likely site for electrophilic attack or hydrogen bond donation. The nitrogen atom of the azepane ring, with its lone pair of electrons, would also exhibit a region of negative potential. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would represent regions of positive electrostatic potential (electron-poor), making them susceptible to nucleophilic attack. The analysis of the MESP surface provides crucial information for understanding how the molecule might interact with other molecules, including biological receptors. mdpi.com

Conformational Analysis and Energetics of Azepane Ring Systems

The conformational flexibility of the seven-membered azepane ring is a key determinant of the biological activity of its derivatives. lifechemicals.com Computational studies have shown that cycloheptane (B1346806) and its heterocyclic analogues, including azepane, predominantly adopt non-planar conformations to relieve ring strain. nih.gov High-level electronic structure calculations have identified the twist-chair conformation as the global minimum on the potential energy surface for azepane. nih.gov The chair conformation is typically associated with a transition state. nih.gov

The introduction of a substituent, such as the ethyl carboxylate group in this compound, can influence the conformational equilibrium of the azepane ring. The substituent can adopt either an axial or an equatorial position, and the relative energies of these conformers will depend on steric interactions. Computational modeling, combined with experimental techniques like NMR spectroscopy, can be used to determine the preferred conformation of substituted azepanes. rsc.org For instance, studies on monofluorinated azepanes have demonstrated that a single substituent can significantly bias the ring towards a single major conformation. rsc.org

In Silico Studies of Reaction Mechanisms

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. asianpharmtech.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Azepane derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been performed on various azepane-containing compounds to investigate their interactions with biological targets. nih.gov

For this compound, molecular docking simulations could be used to explore its potential binding to various protein targets. The results of such studies would provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This information can guide the design of new azepane derivatives with improved potency and selectivity. For instance, the ester functional group in this compound could participate in hydrogen bonding with amino acid residues in a protein's active site. The conformational flexibility of the azepane ring would also play a crucial role in achieving an optimal fit within the binding pocket.

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

Ethyl azepane-2-carboxylate is a key starting material for constructing intricate molecular architectures, particularly in the total synthesis of natural products. The azepane scaffold is a core component of numerous biologically active alkaloids. lifechemicals.comresearchgate.net A prominent example is its application in the synthesis of (-)-galanthamine, a drug used to treat Alzheimer's disease. chim.itrsc.org Synthetic routes to galanthamine (B1674398) often involve the construction of its tetracyclic core, where an azepane ring is fused to other cyclic systems. wikipedia.orgsemanticscholar.orgnih.gov While various strategies exist for synthesizing galanthamine, many rely on building the characteristic azepine ring late in the sequence. chim.itsemanticscholar.orgnih.gov The use of pre-formed, functionalized azepane derivatives like this compound can provide a more direct pathway to these complex targets.

The synthesis of substituted azepanes is crucial for these applications. For instance, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, highlighting the importance of controlling stereochemistry at multiple centers on the ring. nih.gov This control is achieved through methods like the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the C2 and C5 substituents stereoselectively. nih.gov Such methodologies underscore the utility of azepane derivatives as versatile synthons for enzyme inhibitors and other complex systems. nih.gov

Precursors for Azaheterocyclic Frameworks in Drug Discovery Research

Azaheterocycles, nitrogen-containing ring systems, are privileged scaffolds in medicinal chemistry due to their prevalence in FDA-approved drugs and natural products. mdpi.comnih.govrsc.org The azepane ring, a seven-membered azaheterocycle, is a core structural motif in numerous bioactive compounds and is of significant interest in drug discovery. lifechemicals.comresearchgate.netnih.gov this compound serves as a valuable precursor for creating more complex, functionalized azepane-based frameworks.

The conformational flexibility of the azepane ring is often crucial for its biological activity. lifechemicals.com Therefore, synthetic methods that allow for the introduction of various substituents to control the ring's conformation are highly valuable for effective drug design. lifechemicals.com For example, the metabolite (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase and has served as a scaffold for developing potential antitumor agents. lifechemicals.com Marketed drugs like Azelastine, a histamine (B1213489) antagonist, and Tolazamide, an oral blood glucose-lowering drug, also feature the azepane substructure. lifechemicals.com

Research has focused on developing efficient synthetic routes to substituted azepanes to facilitate their use in drug discovery. nih.gov The functional groups on this compound (the ester and the secondary amine) allow for diverse chemical modifications, enabling its incorporation into larger, more complex heterocyclic systems.

Utilization in the Design of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability and oral bioavailability. Incorporating cyclic structures is a common strategy to create conformationally constrained peptidomimetics, which can lead to higher receptor affinity and selectivity. Azepane amino acids, derived from this compound, are used for this purpose. researchgate.net

The seven-membered ring of the azepane scaffold restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This is particularly useful in the development of inhibitors for targets like the Signal Transducer and Activator of Transcription 3 (STAT3), where specific conformations are required for binding. nih.gov For example, a tricyclic dipeptide mimetic known as Haic, which contains an azepine ring, has been successfully incorporated into STAT3 SH2 domain inhibitors. nih.gov The constrained nature of the azepane ring is critical for maintaining the necessary pharmacophoric presentation for interaction with the target protein. nih.gov The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids provides templates that are directly applicable to the preparation of these conformationally constrained peptidomimetics. researchgate.net

Development of Novel Organofluorine Compounds and Their Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. snnu.edu.cndntb.gov.ua Consequently, the synthesis of organofluorine compounds is a major focus in medicinal and materials chemistry. researchgate.netumich.edudiva-portal.orgdiva-portal.org this compound, as a cyclic β-keto ester, is a suitable substrate for fluorination reactions.

Catalytic enantioselective fluorination methods have been developed for cyclic β-keto esters, allowing for the synthesis of chiral α-fluoro-β-keto esters with high enantioselectivity. nih.govacs.orgacs.org These reactions often employ electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst. For instance, a highly enantioselective fluorination of cyclic β-keto esters has been achieved using a copper-catalyzed system in a continuous-flow microreactor, yielding products with up to 99% ee (enantiomeric excess). nih.gov Another approach involves the stereospecific deoxyfluorination of cyclic α-hydroxy-β-ketoesters using reagents like diethylaminosulfur trifluoride (DAST), which converts the hydroxyl group to a fluorine atom with an inversion of configuration. nih.gov

These methods enable the preparation of fluorinated azepane derivatives from this compound. The resulting fluoro-azepane scaffolds are valuable building blocks for developing novel pharmaceuticals and agrochemicals where the presence of fluorine can impart desirable properties. researchgate.net

Mechanistic Research on Biological Activity of Azepane 2 Carboxylate Derivatives in Vitro and Preclinical Models

Structure-Activity Relationship (SAR) Studies of Azepane-Derived Bioactive Molecules

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For azepane derivatives, these studies have revealed key structural features that dictate their biological activity. The conformational flexibility of the seven-membered azepane ring allows it to adopt various shapes, influencing its binding to biological targets. nih.gov

The nature and position of substituents on the azepane ring, as well as modifications to the carboxylate group, significantly impact the bioactivity. For instance, in a series of 2-oxo-azepane derivatives, the introduction of geminal dimethyl groups at the 5-position was explored for gamma-secretase inhibition. While these compounds showed low nanomolar inhibition, they suffered from high metabolic clearance. Replacing the dimethyl groups with a bioisosteric geminal difluoro group overcame this metabolic instability, demonstrating the importance of subtle structural modifications. google.com

Furthermore, the stereochemistry of the azepane ring and its substituents is a critical determinant of biological activity. The spatial arrangement of functional groups affects the molecule's ability to interact with the specific residues in the binding pocket of a target protein.

Table 1: SAR Insights for Azepane Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

| Introduction of geminal difluoro group at 5-position of 2-oxo-azepane | Overcame high metabolic clearance observed with geminal dimethyl groups. | google.com |

| Varied substitutions on the azepane ring | Influences binding affinity and selectivity for various biological targets. | nih.gov |

Investigation of Enzyme Inhibition Mechanisms

Azepane-2-carboxylate derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The mechanism of inhibition often involves the interaction of the azepane core and its functional groups with the active site of the target enzyme.

A notable example is the inhibition of gamma-secretase by substituted 2-oxo-azepane derivatives. Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. A hydroxamic acid screening hit was elaborated into 5,5-disubstituted-2-oxoazepane derivatives that exhibited potent, low nanomolar inhibition of this enzyme. google.com The proposed mechanism involves the coordination of the hydroxamic acid moiety with the zinc ion in the active site of gamma-secretase, while the substituted azepane ring occupies adjacent hydrophobic pockets, contributing to the binding affinity.

In another study, azepane-containing derivatives were optimized as inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1), which are targets for cancer and metabolic diseases. The azepane scaffold likely plays a role in orienting the molecule within the enzyme's active site to achieve potent and selective inhibition.

Table 2: Enzyme Inhibition by Azepane Derivatives

| Enzyme Target | Azepane Derivative Class | Inhibition Mechanism | Therapeutic Area | Reference |

| Gamma-secretase | Substituted 2-oxo-azepanes | Coordination with active site metal ion and hydrophobic interactions. | Alzheimer's Disease | google.com |

| PTPN2/PTPN1 | Azepane-containing derivatives | Not specified in the provided context. | Cancer, Metabolic Diseases |

Receptor Modulation and Pathway Interaction Studies

The interaction of azepane-2-carboxylate derivatives with cellular receptors and signaling pathways is a key area of mechanistic research.

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. The modulation of TLR signaling pathways is a therapeutic strategy for various inflammatory and autoimmune diseases. While specific studies on the direct interaction of ethyl azepane-2-carboxylate with TLRs are not extensively documented in the available literature, the potential for small molecules to modulate these pathways is well-established. For instance, certain benzoazepine derivatives have been investigated as modulators of TLR7 and/or TLR8 signaling, indicating that the broader azepine scaffold can interact with this receptor family. google.com The mechanism of such interactions would likely involve binding to the receptor or associated adaptor proteins, thereby interfering with the downstream signaling cascade that leads to the production of inflammatory cytokines.

Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing vital roles in processes such as cell migration, proliferation, and survival. The αvβ3 and αvβ5 integrins are particularly important in angiogenesis and tumor metastasis, making them attractive targets for anti-cancer therapies. There is currently a lack of specific research detailing the affinity of this compound for αvβ3 and αvβ5 integrins. However, the general principle of integrin inhibition by small molecules often involves mimicking the Arg-Gly-Asp (RGD) motif found in their natural ligands. A therapeutic agent targeting these integrins would likely bind to the RGD-binding site, preventing the attachment of extracellular matrix proteins and thereby inhibiting downstream signaling and cellular processes.

Neuropharmacological Mechanisms (e.g., Neurotransmitter Systems, Neuroprotection)

The central nervous system is a common target for drugs containing the azepane scaffold. The mechanisms by which azepane derivatives exert their neuropharmacological effects can be diverse, including modulation of neurotransmitter systems and neuroprotection.

While direct studies on the neuropharmacological mechanisms of this compound are limited, research on related structures provides some insights. For example, certain dibenz[b,f]azepine derivatives have been evaluated for their neurotoxic and neuroprotective effects. nih.gov The mechanisms underlying such effects can involve interactions with neurotransmitter receptors, ion channels, or enzymes involved in neuronal signaling and survival. For instance, some azepine derivatives act as antagonists at serotonin 5-HT(2A/2C) receptors. mdpi.com Neuroprotective effects could be mediated by the inhibition of excitotoxicity, reduction of oxidative stress, or modulation of apoptotic pathways in neurons. nih.gov

Mechanistic Insights into Anti-Cancer Activity in Cell Lines

Azepane-containing compounds have shown promise as anti-cancer agents, and research into their mechanisms of action in cancer cell lines has revealed several potential pathways.

One of the key mechanisms by which azepane derivatives can exert anti-cancer effects is through the induction of apoptosis, or programmed cell death. For example, certain A-ring azepano-triterpenoids have been shown to induce apoptosis in human cancer cell lines. Flow cytometry analysis of cells treated with these compounds revealed a significant increase in the apoptotic cell population. nih.gov The underlying molecular mechanisms can involve the activation of caspases, modulation of Bcl-2 family proteins, and cell cycle arrest.

Another potential anti-cancer mechanism for azepane derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II. nih.gov For instance, novel rigid dibenzo[b,f]azepines have been designed as topoisomerase II inhibitors and DNA intercalators, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov

Table 3: Mechanistic Insights into Anti-Cancer Activity of Azepane Derivatives

| Azepane Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

| A-azepano-triterpenoids | Human cancer cell lines | Induction of apoptosis. | nih.gov |

| Dibenzo[b,f]azepines | Leukemia SR cells | Topoisomerase II inhibition, DNA intercalation, G1 cell cycle arrest, apoptosis induction. | nih.gov |

Cytotoxicity Mechanisms against Specific Cancer Cell Lines

Derivatives of the azepine scaffold have emerged as a noteworthy class of compounds in the development of anticancer agents. nih.gov Research has demonstrated that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

One study on novel dibenzo[b,f]azepine derivatives revealed their potential as effective anticancer agents against leukaemia. nih.gov The primary mechanisms identified were the inhibition of topoisomerase II and intercalation with DNA, processes that disrupt DNA replication and lead to cell death. nih.gov A lead compound from this series, designated 5e , was shown to significantly increase the apoptosis ratio by 37.34% in leukaemia SR cells. nih.gov Furthermore, it was observed to arrest the cell cycle progression at the G1 phase. nih.gov

Flow cytometry analysis of another class of carboxylate derivatives, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, showed that these compounds can effectively induce apoptosis in breast cancer cells (MCF-7). mdpi.comresearchgate.net Treatment with a lead compound resulted in a significant reduction in cell viability, with a notable increase in both early and late apoptotic cell populations. mdpi.com

The table below summarizes the cytotoxic activity of a representative dibenzo[b,f]azepine derivative against a leukaemia cell line.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Dibenzo[b,f]azepine derivative (5e) | Leukaemia (SR) | 13.05 ± 0.62 | Topoisomerase II inhibition, Apoptosis induction, G1 cell cycle arrest nih.gov |

Mechanistic Basis of Antimicrobial and Antifungal Activity

The azepane core is a feature of various compounds investigated for their antimicrobial properties. Studies on pyridobenzazepine derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. shd.org.rsresearchgate.net While the precise molecular mechanisms of action for these specific derivatives are not fully detailed, their activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth. shd.org.rs

One synthesized pyridobenzazepine, derivative 8 , displayed a broad spectrum of antibacterial activity, with MIC values ranging from 39 to 78 µg/mL against several bacterial strains. shd.org.rs In the same study, another derivative, 12 , showed promising antifungal activity. shd.org.rsresearchgate.net Notably, compounds 12 and 27 exhibited potent activity against Candida albicans and Saccharomyces cerevisiae, with MIC values of 156 µg/mL, reportedly more potent than the standard antifungal agents nystatin and fluconazole under the study's conditions. shd.org.rs

The following tables present the in vitro antibacterial and antifungal activities of selected pyridobenzazepine derivatives.

Table 1: Antibacterial Activity of Pyridobenzazepine Derivatives (MIC in µg/mL)

| Compound | E. coli | P. hauseri | P. aeruginosa | S. enterica | K. pneumoniae | S. aureus | M. luteus (10240) | M. luteus (4698) |

|---|---|---|---|---|---|---|---|---|

| 8 | 39 | 39 | 78 | 78 | 78 | 78 | 39 | 39 |

| 12 | 313 | 313 | 313 | 313 | 313 | 156 | 39 | 78 |

| 29 | 156 | 313 | 313 | 313 | 313 | 313 | 156 | 156 |

Data sourced from Bozinović et al., 2015. shd.org.rs

Table 2: Antifungal Activity of Pyridobenzazepine Derivatives (MIC in µg/mL)

| Compound | C. albicans | S. cerevisiae | A. brasiliensis |

|---|---|---|---|

| 8 | >2500 | 156 | 1250 |

| 12 | 156 | 156 | 313 |

| 14 | 625 | 313 | 625 |

| 27 | 156 | 156 | 625 |

| 29 | 156 | 313 | 625 |

Data sourced from Bozinović et al., 2015. shd.org.rsresearchgate.net

Immunomodulatory Mechanisms in Preclinical Models

Based on available scientific literature, there is a notable lack of specific research focused on the immunomodulatory mechanisms of this compound or its direct derivatives in preclinical models. While other classes of heterocyclic compounds are being explored for their effects on the immune system, the potential for azepane-based structures to modulate immune responses remains an area requiring further investigation.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of azepane scaffolds is an area of continuous interest for synthetic organic chemists. rwth-aachen.de Traditional methods for constructing these seven-membered rings often face challenges related to slow cyclization kinetics. nih.gov Future research is increasingly focused on developing novel and sustainable methods that offer greater efficiency, stereocontrol, and environmental compatibility.

Chemoenzymatic and Biocatalytic Approaches: A significant paradigm shift is the move towards biocatalysis, which offers a green alternative to conventional chemical methods. researchgate.net Chemoenzymatic strategies, particularly those employing imine reductases (IREDs), are emerging as powerful tools for the asymmetric synthesis of chiral amines, including substituted azepanes. acs.orgthieme-connect.com These enzymatic reactions can proceed in aqueous media under mild conditions, generating enantioenriched products that are crucial for pharmaceutical applications. acs.orgthieme-connect.comslideshare.net The application of IREDs or monoamine oxidases can generate enantioenriched 2-substituted azepanes, which can be further functionalized, providing a sustainable route to previously inaccessible chiral α-tertiary amines. acs.orgthieme-connect.com

Photochemical Methods: Photochemical reactions represent another frontier for novel synthesis. A recently developed strategy utilizes blue light to mediate a dearomative ring expansion of simple nitroarenes. manchester.ac.uk This process converts a six-membered benzenoid ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding polysubstituted azepane. manchester.ac.uk This method avoids the use of hazardous aryl azides and proceeds at room temperature, highlighting its potential as a sustainable and innovative route. manchester.ac.uk

Advanced Catalytic Systems: The development of new catalytic systems continues to drive innovation. Copper-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to be an efficient method for preparing novel azepine-2-carboxylate derivatives. nih.gov Another novel approach involves a copper-catalyzed formal [5+2] aza-annulation, which enables the selective functionalization of distal, unactivated C(sp³)–H bonds to construct the azepane ring. acs.org This method showcases a broad substrate scope and can be applied to the late-stage modification of complex molecules. acs.org

These emerging synthetic strategies underscore a trend towards processes that are not only more efficient and selective but also align with the principles of green chemistry by minimizing waste and avoiding harsh reagents. researchgate.net

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity. lifechemicals.com Therefore, advanced methods for its structural and conformational elucidation are critical. Future research will increasingly rely on a synergy between sophisticated spectroscopic techniques and high-level computational modeling.

Computational and Theoretical Studies: Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties, stability, and conformational landscape of azepane and related heterocycles. parchem.com DFT calculations can predict the relative energies of various conformers, such as the preferred twist-chair and boat conformations, and analyze ring strain through bond angle and dihedral angle computations. parchem.comacs.org Such studies provide a deep understanding of the molecule's geometry, which is essential for rational drug design. parchem.com Future work will likely involve using graph neural networks to rapidly predict DFT-level descriptors for large libraries of compounds, accelerating the discovery process. researchgate.net

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the unambiguous assignment of complex azepane derivatives. nih.gov For isotopically labeled compounds, specialized techniques such as ¹H{¹⁵N}-HSQC can be used to study carboxylate derivatives with high sensitivity, overcoming the challenges associated with the direct detection of ¹³C in carboxyl groups. amanote.com The increasing complexity of synthetic azepane scaffolds necessitates the routine application of these advanced NMR methods for complete structural characterization. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. nih.gov The fragmentation patterns observed in electron impact mass spectrometry (EI-MS), in conjunction with HRMS/MS data, provide valuable structural information. For instance, the fragmentation of azepane-containing structures can be complex, with α-cleavage leading to open-chain immonium ions rather than the direct elimination of the ring, a pattern that distinguishes them from smaller heterocycles like piperidines. semanticscholar.org

The table below shows representative NMR data for a related N-protected azepane-2-carboxylic acid derivative, illustrating the type of data crucial for structural confirmation.

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) |

|---|---|---|---|

| (S)-1-Boc-azepane-2-carboxylic acid | ¹H NMR | CDCl₃ | ~4.5 (m, 1H, NCH), ~1.9-1.4 (m, 10H, ring CH₂), 1.48 (s, 9H, C(CH₃)₃) |

| (S)-1-Boc-azepane-2-carboxylic acid | ¹³C NMR | CDCl₃ | ~178 (C=O, acid), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~58 (NCH), ~38, 30, 28, 26, 25 (ring CH₂), 28.4 (C(CH₃)₃) |

Rational Design of Azepane-Based Scaffolds for Targeted Biological Applications

The azepane motif is considered a "privileged scaffold" in medicinal chemistry, appearing in over 20 FDA-approved drugs and numerous clinical candidates. acs.orgrwth-aachen.de Its high degree of structural diversity and conformational flexibility make it an attractive core for the discovery of new therapeutic agents targeting a wide range of diseases. acs.orgchempedia.info Ethyl azepane-2-carboxylate serves as a versatile starting point for creating libraries of such compounds.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational drug design is the systematic investigation of structure-activity relationships. For azepane derivatives, SAR studies have been crucial in optimizing potency and selectivity. For example, extensive SAR studies on the 4-position of the azepane ring led to the discovery of highly potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC₅₀ values in the low nanomolar range. rsc.org Future research will continue to leverage SAR to fine-tune the interactions of azepane-based molecules with their biological targets, including protein tyrosine phosphatases PTPN1/PTPN2, which are relevant in cancer immunotherapy. nih.gov

Scaffold-Based Drug Design: The unique three-dimensional shape of the azepane ring allows it to mimic natural substrates or bind to specific pockets in protein targets. chempedia.info This principle has been applied in the rational design of azepane-glycoside antibiotics that target the bacterial ribosome, offering a potential strategy to combat antibiotic resistance. thieme-connect.com The ability to introduce substituents into the azepane ring can bias it towards a specific conformation, which is a critical factor for effective drug design. chempedia.info The ester and amino functionalities of compounds derived from this compound provide ideal handles for diversification to explore chemical space and identify novel bioactive agents. acs.org

The table below lists examples of biologically active compounds featuring the azepane scaffold, highlighting the diversity of targets.

| Compound/Derivative Class | Biological Target/Application |

|---|---|

| Balanol | Protein kinase C (PKC) inhibitor chempedia.infonih.gov |

| Azepane Sulfonamides | 11β-HSD1 inhibitors rsc.org |

| Azelastine | Histamine (B1213489) H₁ receptor antagonist chempedia.info |

| Azepane-Glycosides | Bacterial ribosome (antibiotic) thieme-connect.com |

| Substituted Azepanes | PTPN2/PTPN1 inhibitors (cancer immunotherapy) nih.gov |

| Bicyclic Azepanes | Monoamine transporters (neuropsychiatric disorders) |

Exploration of New Reactivity Modes and Chemical Transformations

Expanding the synthetic toolbox for modifying this compound and related structures is crucial for accessing novel chemical space. Future research will focus on discovering and developing new reactivity modes that go beyond simple functional group interconversions.

Cycloaddition Reactions: The unsaturated counterpart, ethyl 1H-azepine-1-carboxylate, exhibits versatile reactivity in cycloaddition reactions, functioning as both a polyene and a dienophile. It is known to undergo [6+2]π and [4+2]π cycloadditions with various reagents, with the reaction outcome often dependent on solvent and temperature conditions. Furthermore, formal [3+2+2] cycloadditions of activated aziridines with alkynes, catalyzed by superacids like HSbF₆, provide a novel route to highly substituted azepine derivatives. thieme-connect.com Exploring these cycloaddition pathways with azepane-derived synthons could lead to complex polycyclic architectures.

The table below summarizes various cycloaddition reactions involving the azepine core.

| Reaction Type | Reactants | Key Features |

|---|---|---|

| [6+2]π and [4+2]π Cycloaddition | Ethyl 1H-azepine-1-carboxylate + Nitrosobenzene | Solvent-dependent ratio of adducts. |

| Hetero-Diels-Alder | Ethyl 1H-azepine-1-carboxylate + Benzoquinone | Formation of both [2+4]π and [6+4]π adducts. |

| Formal [3+2+2] Cycloaddition | Activated Aziridines + Alkynes | HSbF₆-catalyzed; provides access to diversely substituted azepines. thieme-connect.com |

Ring Expansion and Rearrangement: Ring expansion of smaller, more readily available heterocycles is a powerful strategy for synthesizing azepanes. Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity via the ring expansion of piperidines. More recently, a unique migration-annulation protocol has been developed where an α-imino rhodium carbene initiates a formal 1,3-migration of a hydroxy group, followed by a selective annulation to afford densely functionalized azepanes. chempedia.info

C-H Functionalization: Late-stage C-H functionalization is a transformative strategy in modern synthesis, allowing for the direct modification of a molecule's core structure without the need for pre-installed functional groups. The development of methods for the selective C-H functionalization of the azepane ring is a significant area for future research. Copper-catalyzed reactions that functionalize distal C(sp³)–H bonds to form the azepane ring are a promising step in this direction, and applying similar logic to pre-formed azepanes would be a powerful tool for generating analogues. acs.org

These emerging transformations will enable chemists to manipulate the azepane scaffold with greater precision, facilitating the synthesis of novel compounds for biological screening and materials science.

Q & A

Basic Research Questions

Q. What are the critical steps to optimize the synthesis of ethyl azepane-2-carboxylate for high purity and yield?

- Methodological Answer : Focus on reaction conditions (e.g., solvent choice, temperature, and catalyst selection). For example, asymmetric synthesis using chiral catalysts like (S)-proline derivatives can improve enantiomeric excess . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization to remove impurities. Monitor reaction progress using thin-layer chromatography (TLC) and validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the azepane ring (δ ~1.5–2.5 ppm for CH₂ groups) and ester carbonyl (δ ~170 ppm). Compare with computed NMR spectra (DFT/B3LYP) to resolve ambiguities .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with azepane ring cleavage .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document precise stoichiometry, reaction times, and purification protocols. Use controlled atmospheres (e.g., inert gas) to prevent oxidation. Validate batch consistency via melting point analysis and HPLC purity checks (>98%). Share raw data (e.g., crystallographic files) in supplementary materials for peer validation .

Advanced Research Questions